molecular formula C18H17FO3 B017844 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester CAS No. 215175-83-0

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Cat. No.: B017844
CAS No.: 215175-83-0
M. Wt: 300.3 g/mol
InChI Key: GSUUVAORLIYLIT-UHFFFAOYSA-N
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Description

2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of functional groups like acetyl, fluoro, and ester moieties in its structure suggests potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester typically involves multi-step organic reactions. One possible route could be:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: May serve as a lead compound for the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like acetyl and fluoro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4’-Acetyl-biphenyl-4-YL)-propionic acid methyl ester: Lacks the fluoro group, which may affect its reactivity and biological activity.

    2-(4’-Fluoro-biphenyl-4-YL)-propionic acid methyl ester: Lacks the acetyl group, potentially altering its chemical properties.

    2-(4’-Acetyl-2-chloro-biphenyl-4-YL)-propionic acid methyl ester: Similar structure but with a chloro group instead of fluoro, which can lead to different reactivity and applications.

Uniqueness

The presence of both acetyl and fluoro groups in 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester makes it unique, as these functional groups can impart distinct chemical and biological properties. The fluoro group, in particular, can enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUUVAORLIYLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595636
Record name Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215175-83-0
Record name Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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